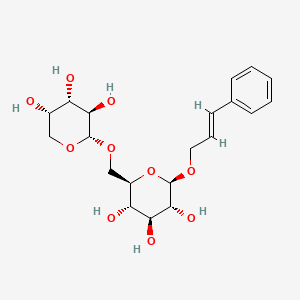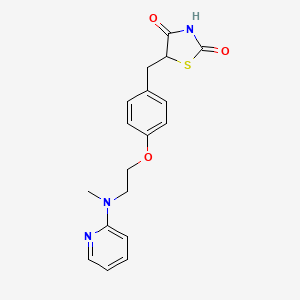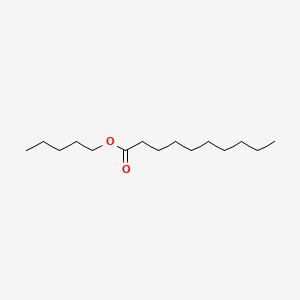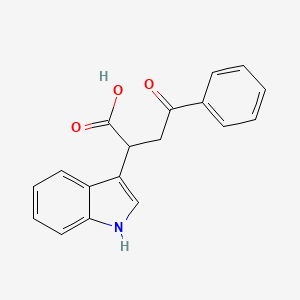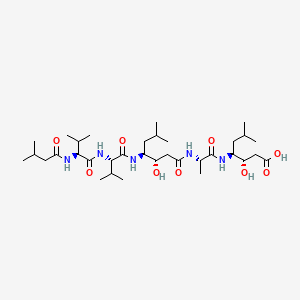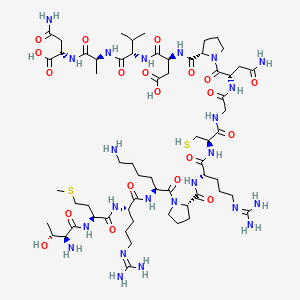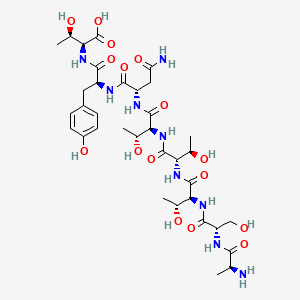
普罗帕卡因
描述
Proparacaine is a topical anesthetic drug belonging to the amino ester group. It is primarily used in ophthalmic practice to provide local anesthesia for various eye procedures. Proparacaine is commonly found in ophthalmic solutions at a concentration of 0.5% as the hydrochloride salt .
科学研究应用
普罗帕卡因具有广泛的科学研究应用,包括:
化学: 在酯水解和局部麻醉性质研究中用作模型化合物。
生物学: 用于涉及神经传导和膜通透性的研究。
医学: 广泛用于眼科,用于眼压测量、异物清除和结膜刮取等手术。
工业: 用于配制眼科溶液和其他药物制剂
作用机制
普罗帕卡因通过稳定神经元膜并抑制神经冲动起始和传导所需的离子通量来发挥其作用。具体来说,普罗帕卡因与电压门控钠通道结合并拮抗其功能。 这种作用限制了钠离子通过神经细胞膜脂质层的通透性,阻止动作电位的产生,从而提供局部麻醉 .
类似化合物:
普罗美卡因: 另一种属于氨基酯类别的局部麻醉药,在眼科实践中也具有类似的用途.
丁卡因: 一种更强的局部麻醉药,用于各种医疗程序.
利多卡因: 一种广泛使用的局部麻醉药,在眼科和其他医学领域都有应用.
比较:
普罗帕卡因与普罗美卡因: 两种化合物都用作眼科局部麻醉药,但普罗帕卡因通常更受欢迎,因为它起效快,作用时间短.
普罗帕卡因与丁卡因: 丁卡因比普罗帕卡因更有效,作用时间更长,使其适用于更广泛的手术.
普罗帕卡因与利多卡因: 利多卡因的应用范围更广,包括牙科和小型外科手术.
普罗帕卡因的独特特性,例如其快速起效和在眼科中的特定用途,使其成为医学实践中一种有价值的化合物。
生化分析
Biochemical Properties
Proparacaine plays a significant role in biochemical reactions, particularly in the context of local anesthesia. It interacts with neuronal membranes, limiting sodium ion permeability through the lipid layer of the nerve cell membrane . This interaction with the nerve cell membrane is crucial for its anesthetic action.
Cellular Effects
Proparacaine influences cell function by stabilizing the neuronal membrane and inhibiting the ionic fluxes required for the initiation and conduction of impulses . This action effectively numbs the area, making it useful for procedures that require local anesthesia .
Molecular Mechanism
The molecular mechanism of action of Proparacaine involves binding or antagonizing the function of voltage-gated sodium channels . By doing so, it inhibits the ionic fluxes necessary for the initiation and conduction of nerve action potentials .
Temporal Effects in Laboratory Settings
It is known that prolonged use of Proparacaine can result in toxic reactions to the ocular surface . Therefore, its long-term use should be avoided .
Dosage Effects in Animal Models
The effects of Proparacaine at different dosages in animal models have not been extensively studied. It is known that high doses can lead to toxic reactions .
Metabolic Pathways
It is known that Proparacaine interacts with neuronal membranes and sodium channels, which are crucial components of nerve signal transmission .
Transport and Distribution
Given its role as a local anesthetic, it is likely that it is distributed to the area where it is applied .
Subcellular Localization
Given its role as a local anesthetic and its interaction with neuronal membranes and sodium channels, it is likely that it is localized to the neuronal membranes where these channels are present .
准备方法
合成路线和反应条件: 普罗帕卡因通过一系列化学反应合成。主要合成路线涉及 3-氨基-4-丙氧基苯甲酸与 2-(二乙氨基)乙醇的酯化反应。 此反应通常在脱水剂(如亚硫酰氯或三氯化磷)存在下进行,以促进酯键的形成 .
工业生产方法: 在工业环境中,盐酸普罗帕卡因的生产涉及相同的酯化过程,但规模更大。反应条件经过优化,以确保最终产品的高产率和纯度。 然后将所得普罗帕卡因转化为其盐酸盐形式,用于眼科溶液 .
化学反应分析
反应类型: 普罗帕卡因会经历各种化学反应,包括:
水解: 普罗帕卡因在水或含水酸的存在下可以水解,生成 3-氨基-4-丙氧基苯甲酸和 2-(二乙氨基)乙醇。
氧化: 普罗帕卡因可以发生氧化反应,尽管在典型使用场景中这些反应不太常见。
常用试剂和条件:
水解: 以水为溶剂的酸性或碱性条件。
氧化: 氧化剂,如高锰酸钾或过氧化氢。
主要生成产物:
水解: 3-氨基-4-丙氧基苯甲酸和 2-(二乙氨基)乙醇。
氧化: 普罗帕卡因的氧化衍生物。
取代: 根据所用试剂,普罗帕卡因的取代衍生物.
相似化合物的比较
Proxymetacaine: Another topical anesthetic of the amino ester group, used similarly in ophthalmic practice.
Tetracaine: A more potent local anesthetic used in various medical procedures.
Lidocaine: A widely used local anesthetic with applications in both ophthalmology and other medical fields.
Comparison:
Proparacaine vs. Proxymetacaine: Both compounds are used as topical anesthetics in ophthalmology, but proparacaine is often preferred due to its rapid onset and shorter duration of action.
Proparacaine vs. Tetracaine: Tetracaine is more potent and has a longer duration of action compared to proparacaine, making it suitable for more extensive procedures.
Proparacaine vs. Lidocaine: Lidocaine has a broader range of applications beyond ophthalmology, including dental and minor surgical procedures.
Proparacaine’s unique properties, such as its rapid onset and specific use in ophthalmology, make it a valuable compound in medical practice.
属性
IUPAC Name |
2-(diethylamino)ethyl 3-amino-4-propoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-4-10-20-15-8-7-13(12-14(15)17)16(19)21-11-9-18(5-2)6-3/h7-8,12H,4-6,9-11,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLANYCVBBTKTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)OCCN(CC)CC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5875-06-9 (mono-hydrochloride) | |
| Record name | Proparacaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30198146 | |
| Record name | Proxymetacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Proparacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014945 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 1.39e+00 g/L | |
| Record name | Proparacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00807 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Proparacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014945 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The exact mechanism whereby proparacaine and other local anesthetics influence the permeability of the cell membrane is unknown; however, several studies indicate that local anesthetics may limit sodium ion permeability through the lipid layer of the nerve cell membrane. Proparacaine may alter epithelial sodium channels through interaction with channel protein residues. This limitation prevents the fundamental change necessary for the generation of the action potential. | |
| Record name | Proparacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00807 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
499-67-2 | |
| Record name | Proparacaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proparacaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proparacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00807 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Proxymetacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Proxymetacaine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPARACAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4OB0JHI1X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Proparacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014945 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
182-183.3 °C, 182 - 183.3 °C | |
| Record name | Proparacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00807 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Proparacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014945 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does proparacaine exert its anesthetic effect?
A1: Proparacaine functions as a local anesthetic by inhibiting voltage-gated sodium channels on neuronal membranes. [, , ] This inhibition prevents the generation and propagation of nerve impulses, effectively blocking pain signals from the eye to the brain.
Q2: Are there any downstream effects of proparacaine on corneal cells?
A2: Yes, research suggests that proparacaine can impact corneal epithelial cells. Studies show that it can disrupt the actin cytoskeleton, particularly the actin-rich stress fibers crucial for cell-to-substratum adhesion and cell motility. [] This disruption can potentially hinder corneal epithelial migration and adhesion, which are essential for wound healing.
Q3: What is the molecular formula and weight of proparacaine hydrochloride?
A3: The molecular formula of proparacaine hydrochloride is C16H27N2O3Cl. It has a molecular weight of 330.86 g/mol. [, ]
Q4: Can proparacaine be stored at room temperature?
A4: While short-term storage at room temperature might not significantly impact efficacy, prolonged storage (over two weeks) can lead to a decrease in its anesthetic effect. [] Refrigeration at 4°C is generally recommended for maintaining optimal potency.
Q5: Does proparacaine interact with common ophthalmic solutions used during procedures?
A5: Research suggests potential interactions. For instance, one study found that using proparacaine in conjunction with ophthalmic antibiotics could have additive effects on corneal wound healing. [] This combination was linked to reduced corneal fibroblast viability, proliferation, and migration in vitro, as well as delayed corneal epithelial recovery in vivo.
Q6: Does proparacaine impact the accuracy of intraocular pressure measurements using Goldmann applanation tonometry?
A9: Yes, studies have shown that using proparacaine for intraocular pressure (IOP) measurement with Goldmann applanation tonometry can lead to underestimation of IOP compared to measurements taken with fluorescein. [] This difference has been found to be statistically significant, highlighting the importance of considering the anesthetic agent used when interpreting IOP readings.
Q7: How does the duration of action of proparacaine differ across species?
A10: The duration of action of proparacaine can vary significantly between species. For instance, research suggests its anesthetic effect on the cornea lasts longer in dogs than in cats. [, ] In horses, the duration of corneal anesthesia from proparacaine is shorter compared to dogs, likely due to the increased sensitivity of the equine cornea. [] This interspecies variability underscores the importance of considering species-specific factors when using proparacaine.
Q8: What are the potential adverse effects of proparacaine on the eye?
A11: While generally safe for short-term use, prolonged or excessive use of proparacaine can lead to adverse effects on the cornea. [, ] These may include punctate keratopathy (superficial corneal damage) and delayed epithelial wound healing.
Q9: Are there any known allergic reactions to proparacaine?
A12: Yes, allergic contact dermatitis to proparacaine has been reported. [] Interestingly, there's evidence suggesting potential cross-sensitization with tetracaine, another topical anesthetic. [] This means that individuals allergic to proparacaine may also experience allergic reactions to tetracaine.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


